Technical Guide: Synthesis of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid
Technical Guide: Synthesis of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid
Executive Summary
This technical guide details the synthesis of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid , a symmetric dicarboxylic acid derivative. This compound is of significant interest in supramolecular chemistry and drug delivery research . The 3,5-substituted benzoic acid motif serves as a robust scaffold for self-assembly, utilizing the carboxylic acid headgroup and the two amide linkages to form intermolecular hydrogen bond networks (supramolecular synthons).
The protocol employs a nucleophilic acyl substitution using cyclohexanecarbonyl chloride and 3,5-diaminobenzoic acid. Unlike standard aliphatic couplings, this synthesis requires strict control over solvent choice due to the zwitterionic nature and poor solubility of the aromatic amino-acid precursor.
Retrosynthetic Analysis & Strategy
The target molecule possesses C2v symmetry. The most logical disconnection is at the amide bonds, separating the molecule into a nucleophilic core and two electrophilic caps.
-
Electrophile: Cyclohexanecarbonyl chloride (preferred over the acid anhydride for higher reactivity and atom economy in this specific steric context).
Strategic Challenge: 3,5-Diaminobenzoic acid is poorly soluble in non-polar organic solvents (DCM, Toluene) and water at neutral pH. Solution: Use Pyridine or N-Methyl-2-pyrrolidone (NMP) . Pyridine acts as both the solvent to solubilize the amine and the base to scavenge the HCl by-product (HCI sponge).
Reaction Scheme Visualization
Figure 1: Retrosynthetic disconnection and forward reaction pathway.
Experimental Protocol
Materials & Reagents[1][3][4][5][6][7]
| Reagent | MW ( g/mol ) | Equiv.[3] | Role | Hazard Note |
| 3,5-Diaminobenzoic acid | 152.15 | 1.0 | Core Scaffold | Irritant, Light Sensitive |
| Cyclohexanecarbonyl chloride | 146.61 | 2.4 | Acylating Agent | Corrosive, Lachrymator |
| Pyridine | 79.10 | Solvent | Solvent/Base | Flammable, Toxic |
| THF (Anhydrous) | 72.11 | Co-solvent | Optional diluent | Peroxide former |
| HCl (1M) | 36.46 | Excess | Quenching/Precipitation | Corrosive |
Step-by-Step Methodology
Pre-requisites: Oven-dried glassware (120°C), Nitrogen atmosphere balloon, Magnetic stirring plate.
Step 1: Solubilization of the Core
-
Charge a 250 mL round-bottom flask (RBF) with 3,5-Diaminobenzoic acid (3.04 g, 20 mmol) .
-
Add Pyridine (40 mL) .
-
Critical Insight: Stir vigorously at room temperature for 15 minutes. The solution may remain slightly turbid; this is acceptable as the reaction proceeds, the starting material will dissolve.
-
Cool the reaction mixture to 0°C using an ice-water bath.
Step 2: Acylation (The Kinetic Phase)
-
Load Cyclohexanecarbonyl chloride (7.04 g, 6.4 mL, 48 mmol) into a pressure-equalizing addition funnel.
-
Add the acid chloride dropwise over 30 minutes.
-
Why? Rapid addition generates an exotherm that can lead to O-acylation of the carboxylic acid (forming mixed anhydrides) or colored impurities.
-
-
Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT) .
-
Stir for 12–16 hours (Overnight) under Nitrogen.
Step 3: Workup & Isolation
-
The reaction mixture will likely be a thick suspension or a clear dark solution depending on concentration.
-
Pour the reaction mixture slowly into a beaker containing 300 mL of ice-cold 1M HCl with vigorous stirring.
-
Stir the resulting suspension for 30 minutes to ensure all pyridine is converted to pyridinium chloride (water-soluble).
-
Filter the precipitate using a Buchner funnel.
-
Wash the filter cake copiously with Water (3 x 50 mL) to remove salts.
-
Wash with a small amount of cold Acetone (10 mL) to remove unreacted acid chloride or cyclohexanoic acid by-products.
Step 4: Purification
-
Recrystallization: Dissolve the crude solid in hot DMF (minimum volume) and add hot Ethanol or Water until turbidity appears. Cool slowly to 4°C.
-
Filter and dry in a vacuum oven at 60°C for 24 hours.
Workup Logic & Troubleshooting
The following workflow illustrates the critical decision points during the isolation phase to ensure high purity.
Figure 2: Isolation and purification workflow.
Characterization & Validation
To validate the synthesis (Trustworthiness), the following spectral features must be confirmed.
1H NMR (DMSO-d6, 400 MHz)
-
δ 12.8 ppm (s, 1H): Carboxylic acid -COOH (Broad, may exchange with D2O).
-
δ 10.1 ppm (s, 2H): Amide -NH (Diagnostic singlet confirming bis-acylation).
-
δ 8.2 ppm (d, 2H): Aromatic protons at positions 2 and 6.
-
δ 7.9 ppm (t, 1H): Aromatic proton at position 4.
-
δ 2.3 ppm (m, 2H): Cyclohexyl CH adjacent to carbonyl.
-
δ 1.2–1.8 ppm (m, 20H): Remaining cyclohexyl methylene protons.
FT-IR Spectroscopy
-
3280 cm⁻¹: N-H stretch (Amide).
-
2500–3000 cm⁻¹: O-H stretch (Carboxylic acid broad band).
-
1690 cm⁻¹: C=O stretch (Carboxylic acid dimer).
-
1650 cm⁻¹: C=O stretch (Amide I band).
-
1540 cm⁻¹: N-H bend (Amide II band).
Applications & Significance
The synthesized 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid acts as a pivotal supramolecular gelator .
-
Hydrogelation: When neutralized with bases (e.g., NaOH or basic amino acids), the amphiphilic nature drives self-assembly into nanofibers.
-
Drug Delivery: The hydrophobic cyclohexyl groups allow for the encapsulation of hydrophobic drugs, while the carboxylic acid ensures solubility and pH responsiveness.
-
Peptidomimetics: The structure mimics the spacing of amino acid side chains, useful in inhibiting protein-protein interactions.
References
-
PubChem. (n.d.). 3,5-Diaminobenzoic acid | C7H8N2O2.[6][7][8] National Library of Medicine. Retrieved January 28, 2026, from [Link]
- Skulski, L. (1981). Acylation of aromatic amines. In Organic Preparations and Procedures International. (General reference for Schotten-Baumann conditions in pyridine).
-
MDPI. (2022). Unravelling the Supramolecular Driving Forces in the Formation of CO2-Responsive Pseudopeptidic Low-Molecular-Weight Hydrogelators. (Context for supramolecular assembly of amino-benzoic acid derivatives). Retrieved January 28, 2026, from [Link]
Sources
- 1. CN105949076A - Preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN106349121A - Preparation method of 3,5-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 5. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 6. lookchem.com [lookchem.com]
- 7. 3,5-Diaminobenzoic acid, 96%, may contain up to 3% moisture 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 8. 3,5-Diaminobenzoic acid | C7H8N2O2 | CID 12062 - PubChem [pubchem.ncbi.nlm.nih.gov]
